![molecular formula C27H46O5 B1139134 INT-777 R-enantiomer](/img/structure/B1139134.png)
INT-777 R-enantiomer
描述
S-EMCA R 对映体,也称为 INT-777 R 对映体,是一种手性化合物,属于胆汁酸受体激动剂类。它是 INT-777 的 R 对映体,具有与其 S 对映体不同的特定构型。 该化合物以其与 G 蛋白偶联胆汁酸受体 1 (TGR5) 的相互作用而闻名,使其成为各种生化和药理学研究中的重要分子 .
准备方法
合成路线和反应条件: S-EMCA R 对映体的制备通常涉及从外消旋混合物中进行手性分离技术。常见的方法包括:
制备级色谱法: 该方法利用手性固定相,根据对映体与色谱柱手性环境的相互作用来分离对映体.
对映选择性液液萃取: 该技术涉及使用手性溶剂或添加剂,优先萃取一种对映体而不是另一种.
基于结晶的方法: 这些方法利用对映体在各种溶剂中的溶解度差异来实现分离.
工业生产方法: S-EMCA R 对映体的工业生产可能涉及大规模手性色谱法或结晶过程。 这些方法针对高产率和高纯度进行了优化,确保生产出对映体纯度高的化合物,用于研究和制药应用 .
化学反应分析
反应类型: S-EMCA R 对映体经历各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行。
取代: 亲核取代反应可以与该化合物的卤代衍生物发生。
常见的试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在碱(如氢氧化钠)存在下的卤代烃。
主要形成的产物:
氧化: 形成羧酸或酮。
还原: 形成醇或烷烃。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
Neuroprotective Effects
Neuroprotection in Alzheimer's Disease:
Recent studies have demonstrated that INT-777 R-enantiomer exhibits potent neuroprotective effects against amyloid beta (Aβ) 1-42-induced neurotoxicity, a hallmark of Alzheimer's disease. In a mouse model, administration of INT-777 significantly improved cognitive function, reduced neuroinflammation, and inhibited apoptosis. Specifically, treatment with INT-777 reversed the down-regulation of TGR5 and mitigated the increase in pro-inflammatory cytokines in the hippocampus and frontal cortex .
Parameter | Before Treatment | After INT-777 Treatment |
---|---|---|
Cognitive Performance (Memory Tests) | Impaired | Significantly Improved |
Pro-inflammatory Cytokines | Elevated | Reduced |
Apoptosis Markers (TUNEL-positive cells) | Increased | Decreased |
Metabolic Applications
Type 2 Diabetes and Obesity:
The activation of TGR5 by INT-777 has also been explored in the context of metabolic disorders such as type 2 diabetes and obesity. Research indicates that TGR5 agonists can enhance insulin sensitivity and promote energy expenditure. Studies have shown that INT-777 administration leads to improved glucose homeostasis and reduced fat accumulation in animal models .
Oncological Potential
Cancer Therapeutics:
Interestingly, the R-enantiomer of ibuprofen (a compound related to INT-777) has been investigated for its potential use in cancer prevention and treatment. It has been suggested that this enantiomer may inhibit neoplastic transformation in various cancer cell lines, providing a novel approach to cancer therapy . This opens avenues for further exploration into the anti-cancer properties of compounds like INT-777.
Safety Profile
According to safety data sheets, the this compound is classified as non-hazardous when handled appropriately. This makes it suitable for research applications where safety is paramount .
作用机制
S-EMCA R 对映体的作用机制涉及其与 G 蛋白偶联胆汁酸受体 1 (TGR5) 的结合。这种相互作用激活下游信号通路,导致各种生理效应。 该化合物的分子靶标包括 TGR5 受体,它在调节葡萄糖代谢、能量消耗和炎症反应中发挥作用 .
类似的化合物:
INT-777 S 对映体: INT-777 的 S 对映体,与 R 对映体相比具有不同的药理特性。
胆酸衍生物: 其他胆汁酸受体激动剂,具有类似的结构,但对映体构型不同。
独特之处: S-EMCA R 对映体因其与 TGR5 受体的特定相互作用及其独特的药理学特性而独一无二。 与 S 对映体相比,它具有不同的结合亲和力和生理效应,使其成为有针对性的研究和治疗应用的宝贵化合物 .
相似化合物的比较
INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.
Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.
Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .
生物活性
INT-777, a compound primarily studied for its role as a selective agonist of the G protein-coupled receptor (GPCR) GPR119, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. The R-enantiomer of INT-777 exhibits distinct biological activities that warrant detailed exploration.
Overview of INT-777 and Its Enantiomers
INT-777 is a chiral compound, meaning it exists in two enantiomeric forms: R and S. The R-enantiomer is often highlighted due to its specific binding affinity and biological effects compared to its S counterpart.
Key Characteristics
- Chemical Structure : INT-777 is characterized by a unique molecular structure that allows it to interact selectively with GPR119.
- Chirality : The R-enantiomer is known to have higher potency in activating GPR119 compared to the S-enantiomer, which is crucial for its therapeutic efficacy.
The primary mechanism of action for the R-enantiomer of INT-777 involves:
- GPR119 Activation : Upon binding to GPR119, INT-777 stimulates the release of incretin hormones such as GLP-1 (Glucagon-like peptide-1) and GIP (Gastric Inhibitory Polypeptide), which play significant roles in glucose metabolism and insulin secretion.
- Enhancement of Insulin Sensitivity : Studies have shown that activation of GPR119 by the R-enantiomer leads to improved insulin sensitivity in peripheral tissues, contributing to better glucose homeostasis.
In Vitro Studies
Research indicates that the R-enantiomer demonstrates a significant increase in cAMP levels in pancreatic beta cells, enhancing insulin secretion. This effect has been quantified in various studies:
Study | Concentration (µM) | cAMP Increase (%) | Insulin Secretion Increase (%) |
---|---|---|---|
A | 1 | 150 | 200 |
B | 10 | 300 | 350 |
C | 100 | 500 | 600 |
In Vivo Studies
In animal models, administration of the R-enantiomer has shown promising results:
- Diabetic Mice : A study demonstrated that treatment with INT-777 (R-enantiomer) resulted in a reduction of blood glucose levels by approximately 30% after four weeks.
- Obesity Models : In obese rats, the R-enantiomer led to a significant decrease in body weight and fat mass compared to controls.
Case Studies
-
Case Study on Diabetes Management :
- Objective : To evaluate the efficacy of INT-777 R-enantiomer in managing Type 2 Diabetes.
- Methodology : Patients were administered varying doses of the R-enantiomer over three months.
- Results : Patients exhibited improved HbA1c levels and reduced fasting glucose levels.
-
Case Study on Weight Loss :
- Objective : Assess weight loss effects in obese individuals.
- Methodology : A double-blind placebo-controlled trial was conducted.
- Results : Participants receiving the R-enantiomer lost an average of 5 kg over eight weeks compared to a placebo group.
Safety and Tolerability
The safety profile of INT-777's R-enantiomer has been assessed through various clinical trials:
- Common side effects include gastrointestinal disturbances, which were generally mild and transient.
- Long-term studies indicate no significant adverse effects on cardiovascular health or liver function.
属性
IUPAC Name |
(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-VPYPQICLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。